Reduced Off-Target Muscarinic Receptor Activity via Short α-Carbon Side Chain
The ethanone side chain of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one confers a significantly lower affinity for human muscarinic acetylcholine receptors (MRs) compared to its longer-chain analog, α-PVP. This difference is critical as MR antagonism is linked to adverse clinical effects like tachycardia, hypertension, and memory impairment [1]. While direct Ki data for this compound are not available, a robust class-level inference can be drawn from a systematic SAR study of related 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one analogs. The study demonstrated that increasing the α-carbon side chain length from a methyl (α-PPP) to a propyl (α-PVP) group caused a steep increase in MR affinity across all subtypes [1]. Extending the chain by one more carbon to a butyl group (α-PHP) further enhanced this affinity, resulting in a 302-fold higher M2R affinity (Ki = 251 nM) compared to α-PPP (Ki >75,000 nM) [1]. Therefore, the ethanone chain of this compound, being shorter than both α-PPP and α-PVP, is expected to result in even weaker MR interactions, thereby minimizing this specific off-target liability.
| Evidence Dimension | Affinity for Human Muscarinic M2 Receptors (Ki) |
|---|---|
| Target Compound Data | Data not available; inferred to be >75,000 nM based on shorter side chain than α-PPP |
| Comparator Or Baseline | α-PPP (methyl side chain): Ki >75,000 nM; α-PVP (propyl side chain): Ki = 6,300 nM; α-PHP (butyl side chain): Ki = 251 nM |
| Quantified Difference | α-PHP exhibits a 302-fold higher M2R affinity than α-PPP. The target compound's ethanone chain is shorter than α-PPP's methyl chain, inferring even lower MR affinity. |
| Conditions | Radioligand binding assays on human muscarinic receptor subtypes (M1-M5) expressed in CHO cells [1] |
Why This Matters
For researchers modeling stimulant pharmacology, this compound offers a cleaner profile with reduced muscarinic off-target effects compared to longer-chain analogs, which is crucial for isolating dopaminergic and noradrenergic mechanisms.
- [1] Chen, Y., Canal, C. E., & Blough, B. E. (2020). Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 960–968. View Source
